2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,4-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-isopropylphenyl group. Key features influencing its properties include:
- Hydrogen-bonding capacity: The pyrimidinone carbonyl and acetamide groups enable interactions with biological targets .
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-6-8-19(9-7-18)26-22(29)14-32-25-27-20-11-12-31-23(20)24(30)28(25)21-10-5-16(3)13-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIZEJANTCSTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogues from literature:
*Calculated based on molecular formula.
Key Observations:
Pharmacological Implications
- Hydrogen-Bonding Networks: The pyrimidinone carbonyl in the target compound may mimic ATP in kinase interactions, a feature shared with analogues in and .
- Bioisosteric Replacements : Replacing the 4-isopropylphenyl with a 4-methoxyphenyl (as in , compound 13b) could modulate solubility without compromising activity .
- Metabolic Stability : Bulky substituents (e.g., isopropyl) may slow cytochrome P450-mediated oxidation compared to smaller groups like methyl .
Crystallographic and Computational Insights
- Crystal Packing: Hydrogen-bonding patterns (e.g., N–H···O interactions in pyrimidinones) influence solubility and crystallinity, as noted in Etter’s graph-set analysis .
- DFT Studies : highlights the role of computational methods in predicting tautomerism and stability in acetamide derivatives, applicable to the target compound .
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